molecular formula C26H28ClN3O7S B11532292 N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide

N-(5-Chloro-2-methoxyphenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B11532292
M. Wt: 562.0 g/mol
InChI Key: WODFSJHYDZFYGU-LQKURTRISA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-N-({N’-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzene-1-sulfonamide, often referred to as Compound X , belongs to the class of sulfonamides. Sulfonamides are organic compounds containing a sulfonamide functional group (–SO₂NH₂). Compound X features a unique combination of aromatic rings, halogen substitution, and a hydrazinecarbonyl moiety, making it an interesting subject for study.

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps

    Hydrazinecarbonyl Derivative Formation:

    Aryl Halide Substitution:

Industrial Production: Industrial-scale production of Compound X typically involves optimized synthetic routes, purification steps, and quality control. specific details regarding large-scale manufacturing remain proprietary.

Chemical Reactions Analysis

Reactivity: Compound X undergoes various chemical reactions:

    Oxidation: It can be oxidized to form sulfonyl radicals.

    Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions.

    Hydrazone Formation: The hydrazinecarbonyl moiety can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

    Hydrazone Formation: Aldehydes or ketones react with hydrazine derivatives.

Major Products:
  • Oxidation: Sulfonyl radicals or sulfonamides.
  • Reduction: Reduced sulfonamide derivatives.
  • Substitution: Various aryl-substituted products.
  • Hydrazone Formation: Hydrazones with aldehydes or ketones.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study enzyme inhibition or receptor binding.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The exact mechanism by which Compound X exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Compound X stands out due to its hydrazinecarbonyl moiety and chloro substitution. Similar compounds include other sulfonamides, but none share this precise combination of features.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C26H28ClN3O7S

Molecular Weight

562.0 g/mol

IUPAC Name

2-(5-chloro-N-(3,4-dimethoxyphenyl)sulfonyl-2-methoxyanilino)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28ClN3O7S/c1-5-37-20-9-6-18(7-10-20)16-28-29-26(31)17-30(22-14-19(27)8-12-23(22)34-2)38(32,33)21-11-13-24(35-3)25(15-21)36-4/h6-16H,5,17H2,1-4H3,(H,29,31)/b28-16+

InChI Key

WODFSJHYDZFYGU-LQKURTRISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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